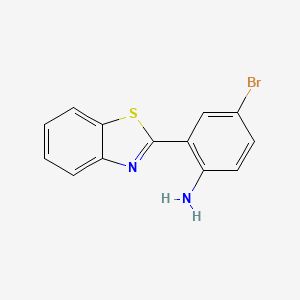
2-(1,3-Benzothiazol-2-yl)-4-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline typically involves the reaction of 2-aminothiophenol with 4-bromoaniline under specific conditions. One common method includes the use of ammonium thiocyanate and sodium bromide as reagents, with isopropyl alcohol as the solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multi-component reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are often used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
科学研究应用
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and sensors.
作用机制
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)aniline
- 2-(Benzo[d]thiazol-2-yl)-4-chloroaniline
- 2-(Benzo[d]thiazol-2-yl)-4-fluoroaniline
Uniqueness
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C13H9BrN2S |
|---|---|
分子量 |
305.19 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-yl)-4-bromoaniline |
InChI |
InChI=1S/C13H9BrN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
InChI 键 |
FJRPIQYCIRTCEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















